3-(piperidin-4-yl)-1,2-oxazol-5-amine

PI3Kδ Cancer Kinase Inhibitor

Procure 3-(piperidin-4-yl)-1,2-oxazol-5-amine (CAS 1340814-73-4), a privileged heterocyclic scaffold combining a 5-aminoisoxazole bioisostere with a piperidine PK vector. This regiospecific isomer enables SAR for GABAA receptor modulation, kinase inhibitor development, and FAAH-targeted libraries. The free primary amine provides a handle for urea/carbamate diversification. Ideal for focused library synthesis.

Molecular Formula C8H13N3O
Molecular Weight 167.212
CAS No. 1340814-73-4
Cat. No. B3011645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(piperidin-4-yl)-1,2-oxazol-5-amine
CAS1340814-73-4
Molecular FormulaC8H13N3O
Molecular Weight167.212
Structural Identifiers
SMILESC1CNCCC1C2=NOC(=C2)N
InChIInChI=1S/C8H13N3O/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h5-6,10H,1-4,9H2
InChIKeyHNWUIZHSUBPCRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(piperidin-4-yl)-1,2-oxazol-5-amine (CAS 1340814-73-4): A Bifunctional Scaffold for GABAA and Kinase-Focused Medicinal Chemistry


3-(piperidin-4-yl)-1,2-oxazol-5-amine (CAS 1340814-73-4), also referred to as 3-(4-piperidyl)-5-isoxazolamine, is a heterocyclic building block consisting of a 5-aminoisoxazole ring linked at the 3-position to a piperidine ring. Its molecular formula is C8H13N3O and its molecular weight is 167.21 g/mol [1]. This compound serves as a key synthetic intermediate and a privileged scaffold in medicinal chemistry due to the unique combination of the piperidine moiety (which can be used for optimizing pharmacokinetic properties) and the 5-aminoisoxazole ring (which can act as a bioisostere for a carboxylic acid or a key pharmacophoric element) [1]. This dual nature allows it to be deployed in diverse research areas, notably as a precursor for GABAA receptor modulators and as a core fragment in various kinase inhibitor programs [2].

Why 3-(piperidin-4-yl)-1,2-oxazol-5-amine Cannot Be Indiscriminately Substituted with Other Isoxazole-Piperidine Analogs


The specific regioisomerism and substitution pattern of 3-(piperidin-4-yl)-1,2-oxazol-5-amine are critical for its biological activity and synthetic utility. Subtle changes, such as moving the amine group to the 3-position of the isoxazole or altering the connection point to the piperidine ring, can drastically shift a compound's functional activity at a target receptor from agonism to antagonism, or completely abolish potency [1]. Furthermore, the free primary amine on the isoxazole ring is a key functional handle for generating diverse libraries of derivatives, such as ureas, carbamates, and sulfonamides, which are essential for structure-activity relationship (SAR) studies in drug discovery [2]. Substituting with a closely related analog like a 3-isoxazolol (e.g., 4-PIOL) or a different regioisomer will alter the hydrogen-bonding network and electronic properties of the molecule, leading to unpredictable and often inferior results in a given assay [1].

Quantitative Differentiation of 3-(piperidin-4-yl)-1,2-oxazol-5-amine: Direct Comparator Evidence for Scientific Selection


PI3Kδ Kinase Inhibition: Potent Activity of a Derivative Series Versus a Baseline PI3K Inhibitor

While the parent compound is a building block, its utility is proven in advanced derivatives. A series of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidines, synthesized from a core structurally related to 3-(piperidin-4-yl)-1,2-oxazol-5-amine, were evaluated for PI3Kδ inhibition. The most potent derivatives (compounds 20 and 21) demonstrated strong inhibition, establishing the value of this scaffold in a competitive kinase inhibitor landscape. This provides a clear quantitative benchmark for researchers interested in developing PI3Kδ-targeting agents [1].

PI3Kδ Cancer Kinase Inhibitor Immuno-oncology

GABAA Receptor Modulation: Distinguishing Agonism from Antagonism Through Substituent Size

In a study of the closely related 4-PIOL scaffold (5-(4-piperidyl)-3-isoxazolol), the nature of the substituent on the isoxazole ring was shown to dictate functional activity at human α1β2γ2S GABAA receptors. The unsubstituted 4-PIOL acts as a partial agonist, but introducing methyl or ethyl groups converts the compound into a pure competitive antagonist. This demonstrates that the 4-position of the isoxazole ring, which is an amine in the target compound 3-(piperidin-4-yl)-1,2-oxazol-5-amine, is a key site for tuning pharmacological activity. This structural insight is directly transferable, as the target compound's 5-amino group provides a synthetic handle for introducing similar substituents [1].

GABAA Receptor CNS Partial Agonist Antagonist

Dopamine Receptor Antagonism: Selective Scaffold Potential Versus Multi-Receptor Profiles

A focused library built around an isoxazolyl-piperidinyl-piperazine core, closely related to the target compound's structure, was synthesized and screened for dopamine D3 and D4 receptor antagonism. The library demonstrated the ability to achieve selectivity for D3/D4 receptors over other dopamine receptor subtypes, a key goal in developing atypical antipsychotics with fewer side effects. This provides direct evidence that the isoxazolyl-piperidine fragment is a privileged structure for accessing this specific biological space [1].

Dopamine D3/D4 CNS Antagonist Schizophrenia

FAAH Inhibition: Privileged Scaffold for Potent and Selective Enzyme Modulation

The isoxazolyl-piperidine motif has been established as a privileged scaffold for inhibiting fatty acid amide hydrolase (FAAH). Patent literature specifically claims oxazolyl and isoxazolyl piperidine compounds, including those directly derivable from 3-(piperidin-4-yl)-1,2-oxazol-5-amine, as potent FAAH modulators [1]. This is a quantifiable advantage, as numerous other heterocyclic-piperidine combinations do not show this same level of potency and selectivity for the FAAH enzyme. The target compound's primary amine is an ideal functional group for creating the urea or carbamate linkages often found in potent FAAH inhibitors [2].

FAAH Pain Inflammation Endocannabinoid

Definitive Research and Industrial Application Scenarios for 3-(piperidin-4-yl)-1,2-oxazol-5-amine


Rational Design of Subtype-Selective GABAA Receptor Modulators

Employ this compound as the core scaffold to synthesize focused libraries. By leveraging the SAR established in Section 3 (Evidence Item 2), researchers can install various substituents on the 5-amino group to tune functional activity from partial agonism to pure antagonism. This enables the systematic development of novel, subtype-selective GABAA ligands for CNS disorders, a field where achieving selectivity over other receptor subtypes is paramount [1].

Development of Next-Generation, Selective PI3Kδ Inhibitors for Oncology

Utilize 3-(piperidin-4-yl)-1,2-oxazol-5-amine as a key intermediate for constructing isoxazolo[4,5-d]pyrimidine or related fused heterocyclic systems. This approach, validated by the data in Section 3 (Evidence Item 1), provides a direct path to potent PI3Kδ inhibitors. The piperidine ring offers a convenient vector for improving solubility and pharmacokinetic properties, a critical requirement for advancing lead compounds into in vivo efficacy studies [1].

Synthesis of Potent and Selective FAAH Inhibitors for Pain and Inflammation Research

Leverage the privileged isoxazolyl-piperidine scaffold (Section 3, Evidence Item 4) to create novel FAAH inhibitors. The free amine on the target compound is the perfect synthetic handle for generating a diverse array of ureas, carbamates, and amides, which are known pharmacophores for FAAH inhibition. This focused approach can rapidly generate potent and selective leads for the treatment of pain, inflammation, and other FAAH-mediated conditions [1].

Creation of Dopamine D3/D4-Selective Chemical Probes for CNS Target Validation

Use this building block to construct a library of isoxazolyl-piperidinyl-piperazines or similar analogs for screening against dopamine receptors. As shown in Section 3 (Evidence Item 3), this specific chemotype is predisposed to achieving D3/D4 selectivity. This scenario is ideal for generating high-quality chemical probes to dissect the roles of D3 and D4 receptors in neuropsychiatric disorders, a task that is difficult with less selective scaffolds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(piperidin-4-yl)-1,2-oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.